[Rucl(P-cymene)((R)-tolbinap)]CL
Overview
Description
[Rucl(P-cymene)((R)-tolbinap)]CL
is a chiral precious metal catalyst used in asymmetric hydrogenation reactions . It is also known as Chloro [®- (+)-2,2′C-bis (di-p-tolylphosphino)-1,1′C-binaphthyl] (p-cymene)ruthenium (II) Chloride .
Synthesis Analysis
The synthesis of This compound
involves direct immobilization and surface anchorage with heteropolyacids . The procedure based on the commonly used impregnation did not provide a catalyst with a stable anchorage of the active complex .
Molecular Structure Analysis
The molecular formula of This compound
is C58H54Cl2P2Ru+
. The InChI Key is ZKAJUZRGXDGAJV-UHFFFAOYSA-L
.
Chemical Reactions Analysis
This compound
is used in asymmetric hydrogenation reactions .
Physical and Chemical Properties Analysis
This compound
is a solid at 20 degrees Celsius . It has a molecular weight of 984.99 g/mol . It appears as a light yellow to brown powder to crystal .
Scientific Research Applications
Complex Formation and Reactivity
Complex Formation with Pyrazolyldiphenylphosphine : The complex [RuCl2(p-cymene)]2 reacts with 1-(3,5-dimethyl)pyrazolyldiphenylphosphine to form RuCl2(p-cymene)(P(Me2Pz)Ph2), showcasing its ability to form new complexes through ligand exchange processes (Tribó et al., 2000).
Catalytic Applications in Metathesis Polymerization : New RuCl2(p-cymene)(ER2R') complexes have been synthesized and used as catalyst precursors for the ring-opening metathesis polymerization (ROMP) of various cyclic olefins, indicating their potential in catalysis (Jan et al., 2000).
Anticancer Research
- Antiproliferative Activity Against Cancer Cell Lines : A series of ruthenium(II) arene derivatives, similar in structure to [RuCl(P-cymene)((R)-tolbinap)]Cl, have shown significant in vitro antiproliferative activities against human gastric and liver cancer cell lines, suggesting their potential in cancer therapy (Su et al., 2015).
Structural and Theoretical Studies
- X-ray Crystallography for Structural Analysis : The structure of ruthenium(II) complexes with p-cymene has been analyzed using X-ray crystallography, providing insights into their molecular geometry and coordination environment, which is crucial for understanding their reactivity and applications (Aitali et al., 2000).
Catalysis and Synthesis
Asymmetric Synthesis : A chiral Ru(II) complex with p-cymene has been used as an efficient catalyst for asymmetric transfer hydrogenation of pyridyl ketones, demonstrating its utility in producing optically active compounds (Okano et al., 2000).
Hydroboration of Carbonyl Compounds : [Ru(p-cymene)Cl2]2 has been used as a catalyst for the hydroboration of aldehydes and ketones, showcasing its utility in organic synthesis (Kaithal et al., 2015).
Molecular Docking and Biological Activity
- Molecular Docking Studies for Biological Activity : Ruthenium(II)–arene complexes have been analyzed for their binding to biological molecules like bovine serum albumin, providing insights into their potential biological activities and interactions (Eichhorn et al., 2022).
Miscellaneous Applications
Electrochemistry as a Correlation Tool : The electrochemical properties of [RuCl2(p-cymene)] complexes have been correlated with their catalytic activities in certain chemical reactions, demonstrating their potential in analytical chemistry (Richel et al., 2006).
Microwave-Assisted Syntheses : Microwave heating has been used to promote reactions of [(p-cymene)RuCl2]2 with various ligands, indicating its utility in facilitating chemical syntheses (Albrecht et al., 2009).
Mechanism of Action
- However, we can infer that the complex interacts with a specific site due to its stereoselective behavior in hydrogenation reactions .
- Downstream effects may include the formation of chiral products, which are essential in fine chemical synthesis .
- The complex’s action leads to the stereoselective hydrogenation of specific substrates. In the case of methyl acetoacetate, it produces optical isomers of methyl-3-hydroxybutanoate .
Target of Action
Biochemical Pathways
Result of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(3+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.C10H14.2ClH.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;1-8(2)10-6-4-9(3)5-7-10;;;/h5-32H,1-4H3;4-8H,1-3H3;2*1H;/q;;;;+3/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAJUZRGXDGAJV-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.[Cl-].[Cl-].[Ru+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H54Cl2P2Ru+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
985.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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